molecular formula C20H34O4 B1591278 Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol CAS No. 33478-30-7

Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol

Cat. No. B1591278
CAS RN: 33478-30-7
M. Wt: 338.5 g/mol
InChI Key: KTRQTHPGQDBQNH-UHFFFAOYSA-N
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Description

Hexanedioic acid, also known as adipic acid, is a white, crystalline dicarboxylic acid with the chemical formula C6H10O4. It is an important industrial chemical, used in the production of nylon, polyurethanes, and polyesters. It is also used in the synthesis of pharmaceuticals and in the manufacture of food additives.

Scientific Research Applications

Applications in Polymer Industry

Hexanedioic acid, when combined with 1,4-cyclohexanedimethanol, finds extensive use in the polymer industry. It contributes significantly to the production of various polyesters and polyurethane coatings. For instance, a study outlined the synthesis of polyester polyols using adipic acid (a common name for hexanedioic acid) combined with 1,4-cyclohexanedimethanol, emphasizing its application in creating transparent and high-impact resistance polyurethane coatings (Zhang, Tu, & Dai, 2012). Another research focused on the synthesis of functional highly branched polymers from multicomponent polymerization based on hexanedioic acid, demonstrating its utility in creating innovative polymer structures (Deng, Cui, Du, & Li, 2014).

Catalytic Applications

Hexanedioic acid, in conjunction with 1,4-cyclohexanedimethanol, is also employed as a catalyst in various chemical reactions. A study highlighted its use in catalyzing asymmetric aldol reactions, showcasing its efficiency and selectivity in organic synthesis (Liu, Gao, Wang, Sun, Ge, & Li, 2012).

Medical Applications

In the medical field, hexanedioic acid polymers are utilized for their biodegradable properties in creating medical devices and drug delivery systems. Research on the physico-mechanical properties of degradable polymers, including those derived from hexanedioic acid and 1,4-cyclohexanedimethanol, shows their potential in medical applications, particularly in controlled drug release systems (Engelberg & Kohn, 1991).

Environmental Applications

From an environmental perspective, the use of hexanedioic acid polymers in creating bio-based products is gaining attention. A study on bio-based adipic acid from renewable oils underlines the importance of hexanedioic acid in developing sustainable alternatives to petrochemical sources, which is crucial for reducing greenhouse gas emissions (Beardslee & Picataggio, 2012).

Mechanism of Action

Target of Action

Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol is a type of aliphatic-aromatic copolyester . The primary targets of this compound are the chemical reactions involved in the synthesis of polyesters . The role of this compound is to serve as a key component in the formation of these polyesters .

Mode of Action

The interaction of this compound with its targets involves a process known as melt polymerization . In this process, the compound combines with other components such as 1,4-butanedioic acid, 1,6-hexanedioic acid, 1,8-octanedioic acid, or 1,12-dodecanedioic acid to form aliphatic-aromatic copolyesters . The resulting changes include the formation of a new polyester compound with specific properties depending on the components used .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of polyesters . The downstream effects of these pathways include the production of polyesters with varying properties depending on the specific components used in the synthesis .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of a new polyester compound . This compound can have a variety of properties, including varying degrees of thermal stability, tensile strength, and elongation at break, depending on the specific components used in the synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the temperature at which the melt polymerization process is conducted can affect the properties of the resulting polyester . Additionally, the presence of other components in the reaction mixture can also influence the characteristics of the final product .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol involves the reaction of hexanedioic acid and 1,4-cyclohexanedimethanol in the presence of a catalyst.", "Starting Materials": [ "Hexanedioic acid", "1,4-cyclohexanedimethanol", "Catalyst" ], "Reaction": [ "Step 1: Mix hexanedioic acid and 1,4-cyclohexanedimethanol in a reaction vessel.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 150-200°C and maintain it for 4-6 hours.", "Step 4: Cool the reaction mixture to room temperature.", "Step 5: Filter the resulting polymer and wash it with a suitable solvent to remove any impurities.", "Step 6: Dry the polymer under vacuum to obtain the final product." ] }

CAS RN

33478-30-7

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

bis(cyclohexylmethyl) hexanedioate

InChI

InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2

InChI Key

KTRQTHPGQDBQNH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2

Canonical SMILES

C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2

Other CAS RN

33478-30-7

Origin of Product

United States

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